rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate
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Overview
Description
rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate: is a synthetic organic compound characterized by its complex structure, which includes a fluorinated cyclopentyl ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate typically involves multiple steps:
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Formation of the Fluorocyclopentyl Intermediate: : The initial step involves the synthesis of the fluorinated cyclopentyl ring. This can be achieved through the fluorination of a cyclopentane derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
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Introduction of the Aminomethyl Group: : The next step is the introduction of the aminomethyl group. This can be done through a nucleophilic substitution reaction where an appropriate aminomethylating agent reacts with the fluorocyclopentyl intermediate.
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Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the aminomethyl-fluorocyclopentyl intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbamate group, converting it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The fluorine atom in the cyclopentyl ring can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines. Substitution reactions would result in various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopentyl ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-hydroxycyclopentyl]methyl}carbamate: Similar structure but with a hydroxyl group instead of a fluorine atom.
tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-chlorocyclopentyl]methyl}carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-bromocyclopentyl]methyl}carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents, potentially offering advantages in specific applications.
Properties
CAS No. |
2740779-23-9 |
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Molecular Formula |
C12H23FN2O2 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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